
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclopenta-1,3-dieno;ciclopenta-1,3-dien-1-ilmetilamina;hierro es un complejo organometálico que presenta un ligando ciclopentadienilo coordinado a un centro de hierro. Este compuesto destaca por su estructura y reactividad únicas, lo que lo convierte en un tema de interés en diversos campos de la química y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ciclopenta-1,3-dieno;ciclopenta-1,3-dien-1-ilmetilamina;hierro normalmente implica la reacción de ciclopentadieno con sales de hierro en condiciones controladas. Un método común es la reacción de ciclopentadieno con cloruro de hierro(II) en presencia de una base, como hidróxido de sodio, para formar el complejo deseado. La reacción se suele llevar a cabo en una atmósfera inerte para evitar la oxidación.
Métodos de producción industrial
La producción industrial de este compuesto a menudo implica el uso de reactores a gran escala en los que el ciclopentadieno se hace reaccionar con sales de hierro en condiciones optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la destilación y la recristalización para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Ciclopenta-1,3-dieno;ciclopenta-1,3-dien-1-ilmetilamina;hierro experimenta diversos tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución en las que los ligandos se sustituyen por otros grupos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Diversos nucleófilos y electrófilos en condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de ciclopentadienona, mientras que la reducción puede producir derivados de ciclopentano.
Aplicaciones Científicas De Investigación
Ciclopenta-1,3-dieno;ciclopenta-1,3-dien-1-ilmetilamina;hierro tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como catalizador en reacciones de síntesis orgánica y polimerización.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas.
Medicina: Explorado por su posible uso en sistemas de administración de fármacos y como agente terapéutico.
Industria: Utilizado en la producción de materiales avanzados y como precursor de otros compuestos organometálicos.
Mecanismo De Acción
El mecanismo por el cual Ciclopenta-1,3-dieno;ciclopenta-1,3-dien-1-ilmetilamina;hierro ejerce sus efectos implica la coordinación del ligando ciclopentadienilo al centro de hierro. Esta coordinación estabiliza el compuesto y le permite participar en diversas reacciones químicas. Los objetivos moleculares y las vías implicadas dependen de la aplicación y las condiciones de reacción específicas.
Comparación Con Compuestos Similares
Compuestos similares
Ciclopentadieno: Un compuesto más simple con reactividad similar pero sin el centro de hierro.
Diciclopentadieno: Un dímero de ciclopentadieno con diferente reactividad y aplicaciones.
Metacrilato de ferrocenilmetilo: Un compuesto relacionado con una estructura similar pero diferentes grupos funcionales.
Unicidad
Ciclopenta-1,3-dieno;ciclopenta-1,3-dien-1-ilmetilamina;hierro es único debido a su coordinación específica a un centro de hierro, que le confiere reactividad y estabilidad distintas en comparación con compuestos similares. Esto lo hace particularmente valioso en la catálisis y la ciencia de los materiales.
Propiedades
Fórmula molecular |
C11H15FeN |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron |
InChI |
InChI=1S/C6H9N.C5H6.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3H,4-5,7H2;1-4H,5H2; |
Clave InChI |
GEZUANFFIWCTSA-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1.C1C=CC=C1CN.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


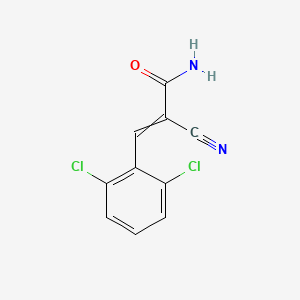
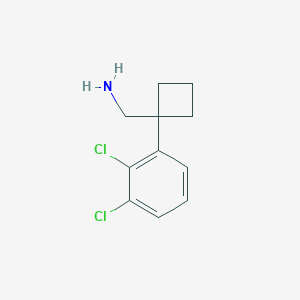
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728096.png)
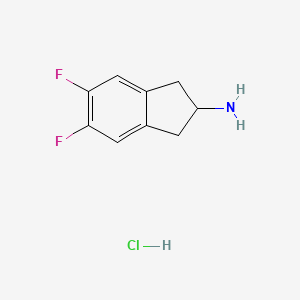
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728104.png)
![Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B11728109.png)
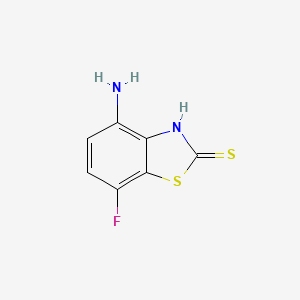

carbohydrazide](/img/structure/B11728118.png)
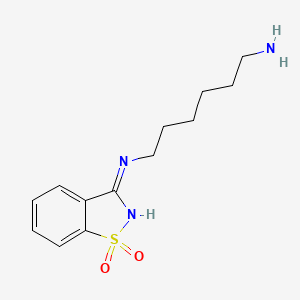
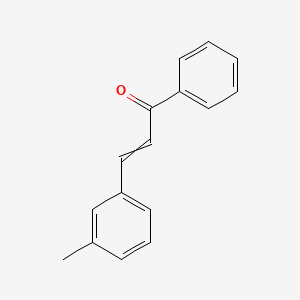
![[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728136.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728149.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728150.png)
